3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-fluoro-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for further applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present on the molecule.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative .
Scientific Research Applications
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of fibroblast growth factor receptors (FGFRs) and their role in cancer.
Chemical Biology: It is employed in the design of probes for studying biological pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in biological systems often involves its interaction with specific molecular targets such as kinases. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine substituent but shares the bromine atom on the pyrrolo[2,3-b]pyridine core.
3-iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine atom instead of bromine.
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains both chlorine and iodine substituents.
Uniqueness
The presence of both bromine and fluorine atoms in 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties that can influence its reactivity and biological activity. The fluorine atom, being highly electronegative, can affect the compound’s interaction with biological targets and enhance its metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDINLYNEISYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696596 | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190309-71-7 | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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